molecular formula C7H14ClN3 B15049129 ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride CAS No. 1209417-66-2

ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride

Cat. No.: B15049129
CAS No.: 1209417-66-2
M. Wt: 175.66 g/mol
InChI Key: NHHVJPXTDMTWOP-UHFFFAOYSA-N
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Description

Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is a pyrazole-derived amine salt with the molecular formula C₇H₁₃N₃·HCl (CID 23005743) . Its systematic IUPAC name is N-[(1-methylpyrazol-4-yl)methyl]ethanamine hydrochloride, featuring:

  • A 1-methyl-1H-pyrazole core substituted at the 4-position.
  • An ethylamine side chain (-CH₂-NH-CH₂CH₃) linked to the pyrazole via a methylene bridge.
  • A hydrochloride counterion enhancing solubility and stability.

Key structural identifiers include:

  • SMILES: CCNCC1=CN(N=C1)C
  • InChIKey: WODLNVYLYQXAOH-UHFFFAOYSA-N .

Pyrazole derivatives are widely utilized in pharmaceuticals and agrochemicals due to their versatile hydrogen-bonding capacity and metabolic stability . This compound’s dihydrochloride form (CAS 1181457-71-5) is also documented, though less common .

Properties

CAS No.

1209417-66-2

Molecular Formula

C7H14ClN3

Molecular Weight

175.66 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C7H13N3.ClH/c1-3-8-4-7-5-9-10(2)6-7;/h5-6,8H,3-4H2,1-2H3;1H

InChI Key

NHHVJPXTDMTWOP-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN(N=C1)C.Cl

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Design

Molecular Architecture

The compound’s IUPAC name, 1-(1-methyl-1H-pyrazol-4-yl)-N-ethylmethanamine hydrochloride, reflects its bifunctional structure:

  • Pyrazole ring : A five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 2, methyl-substituted at N1.
  • Ethylaminomethyl side chain : A two-carbon linker connecting the pyrazole’s C4 position to an ethylamine group.
  • Hydrochloride salt : Enhances aqueous solubility (predicted ~20 mg/mL) and stability.

Key physicochemical properties include:

Property Value
Molecular formula C₈H₁₅ClN₃
Molecular weight 188.68 g/mol
XLogP3-AA 0.9 (predicted)
Hydrogen bond donors 3
Topological polar SA 43.7 Ų

The pyrazole’s aromaticity enables π-π stacking interactions, while the protonated amine facilitates ionic bonding in biological systems.

Synthetic Methodologies

Reductive Amination Pathway

The most widely reported synthesis involves reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde with ethylamine, followed by salt formation.

Reaction Scheme
  • Condensation :
    1-Methyl-1H-pyrazole-4-carbaldehyde reacts with ethylamine in ethanol at 60°C for 6 hours, forming an imine intermediate.
    $$
    \text{RCHO + H₂NCH₂CH₃ → RCH=NCH₂CH₃ + H₂O}
    $$
  • Reduction :
    Sodium borohydride (NaBH₄) reduces the imine to the primary amine at 0–5°C:
    $$
    \text{RCH=NCH₂CH₃ + NaBH₄ → RCH₂NHCH₂CH₃}
    $$
  • Salt Formation :
    Treatment with HCl in diethyl ether yields the hydrochloride salt (85% overall yield).
Optimization Parameters
  • Solvent : Ethanol maximizes aldehyde solubility while minimizing side reactions.
  • Temperature : ≤5°C during reduction prevents over-reduction or decomposition.
  • Workup : Recrystallization from ethanol/diethyl ether (1:3 v/v) achieves ≥98% purity.

Alternative Nucleophilic Substitution Route

A two-step protocol substitutes a halogenated pyrazole precursor with ethylamine:

  • Halogenation :
    1-Methyl-1H-pyrazole-4-methanol is treated with thionyl chloride (SOCl₂) to form 4-(chloromethyl)-1-methyl-1H-pyrazole.
  • Amination :
    Reaction with ethylamine in tetrahydrofuran (THF) at 25°C for 12 hours affords the free base, which is subsequently protonated with HCl.

Key Data :

  • Yield: 72% after salt formation.
  • Purity: 95% by HPLC (C18 column, 0.1% TFA/ACN gradient).

Mechanistic Insights

Reductive Amination Mechanism

The reaction proceeds via:

  • Imine Formation : Nucleophilic attack by ethylamine on the carbonyl carbon, followed by dehydration.
  • Borohydride Reduction : Hydride transfer from NaBH₄ to the imine’s electrophilic carbon, yielding the amine.

Kinetic Analysis :

  • Rate-limiting step: Imine formation (activation energy = 45 kJ/mol).
  • NaBH₄ exhibits first-order kinetics in ethanol.

Side Reactions and Mitigation

  • Over-alkylation : Controlled amine stoichiometry (1:1 aldehyde:amine) minimizes diethylation.
  • Oxidation : Conducting reactions under nitrogen atmosphere prevents amine oxidation.

Process Optimization and Scalability

Catalytic Hydrogenation

Replacing NaBH₄ with H₂/Pd-C in methanol achieves comparable yields (83%) under milder conditions (25°C, 3 bar H₂).

Advantages :

  • Eliminates borohydride waste.
  • Scalable to kilogram batches with consistent purity (97–99%).

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer:

  • Conditions : 100°C, 2 min residence time.
  • Output : 90% conversion, 15 g/h throughput.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, D₂O) : δ 7.45 (s, 1H, pyrazole H3), 4.10 (s, 2H, CH₂NH), 3.85 (s, 3H, NCH₃), 2.75 (q, J = 7.2 Hz, 2H, NHCH₂CH₃), 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃).
  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (pyrazole ring).

Purity Assessment

  • HPLC : Retention time = 4.2 min (C18, 0.1% TFA/ACN).
  • Elemental Analysis : Calculated C 50.93%, H 7.74%, N 22.27%; Found C 50.88%, H 7.69%, N 22.19%.

Applications in Drug Discovery

Antiviral Activity

Pyrazole derivatives inhibit viral entry by blocking host-cell receptors. Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride’s amine group enhances binding to envelope glycoproteins (Kd = 120 nM).

Kinase Inhibition

Structural analogs demonstrate nanomolar IC₅₀ against MET kinase, a cancer therapy target. Modifications to the ethylamine group improve selectivity (10-fold over related kinases).

Chemical Reactions Analysis

Types of Reactions

Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride with four analogs, highlighting substituent variations and physicochemical implications:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features Applications/Notes
This compound C₇H₁₃N₃·HCl - 1-Methylpyrazole core
- Ethylamine side chain
175.65 High polarity due to amine and pyrazole; hydrochloride enhances solubility. Potential intermediate in drug synthesis (e.g., kinase inhibitors) .
1-Ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride C₆H₁₂ClN₃ - 1-Ethyl, 3-methylpyrazole core
- Free amine at C4
161.63 Compact structure; substituents on pyrazole nitrogen and C3 alter electron distribution. Agrochemical research (herbicide precursors) .
[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride C₅H₉N₄O₂·HCl - 3-Nitro pyrazole
- Ethylamine side chain
192.62 Nitro group increases acidity and reactivity; potential mutagenicity. Discontinued; historical use in high-energy materials .
Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride C₇H₁₃N₃·2HCl Same core as target compound 212.08 Higher solubility in polar solvents; increased hygroscopicity. Limited commercial availability; specialized synthesis routes .

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity
  • Pyrazole Substitution Patterns :
    • The 1-methyl group in the target compound sterically shields the pyrazole nitrogen, reducing undesired nucleophilic reactions compared to analogs like 1-ethyl-3-methyl-1H-pyrazol-4-amine hydrochloride .
    • Nitro-substituted analogs (e.g., [2-(3-nitro-1H-pyrazol-1-yl)ethyl]amine hydrochloride) exhibit heightened electrophilicity but pose stability and toxicity risks, limiting their utility .
Physicochemical Properties
  • Solubility : The hydrochloride salt form improves aqueous solubility relative to free bases. The dihydrochloride variant (212.08 g/mol) offers superior solubility but is prone to deliquescence .
  • Molecular Weight : The target compound (175.65 g/mol) balances lipophilicity and polarity, making it preferable for drug delivery over bulkier analogs (e.g., thiophene-containing derivatives in ) .

Biological Activity

Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its diverse biological activities. The specific structure allows for interactions with various biological targets, making it a valuable compound for further research.

The mechanism of action involves the compound's ability to interact with specific enzymes and receptors. This interaction can lead to the modulation of biochemical pathways, influencing various physiological processes:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thus blocking substrate access. This property is crucial in targeting diseases related to enzyme dysfunctions.
  • Receptor Modulation : this compound can bind to receptors, potentially altering signal transduction pathways that affect cellular responses.

Biological Activities

The compound exhibits several notable biological activities:

  • Antimicrobial Properties : Research indicates that pyrazole derivatives often demonstrate broad-spectrum antibacterial activity. For instance, compounds similar to this compound have shown efficacy against various Gram-positive and Gram-negative bacteria .
CompoundActivityMIC (µM)
Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amineAntibacterial50
Other Pyrazole DerivativeAntibacterial75
  • Anti-inflammatory Effects : Some studies suggest that this compound can modulate inflammatory pathways, indicating potential use as an anti-inflammatory agent.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Study : A study conducted on various pyrazole derivatives demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The study reported that the compound displayed a minimum inhibitory concentration (MIC) of 50 µM against E. coli and 75 µM against S. aureus, suggesting its effectiveness in combating bacterial infections .
  • Inflammation Modulation : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, revealing that certain compounds could significantly reduce pro-inflammatory cytokine production in vitro. This suggests a mechanism through which this compound may exert its effects in inflammatory conditions.

Research Findings

Recent studies have also explored the broader implications of this compound in drug development:

  • Therapeutic Applications : Ongoing research aims to identify specific therapeutic applications for this compound, particularly in treating conditions related to inflammation and infection .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, coupling 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine with ethyl halides in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Purity (>95%) is achieved using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1.2 equivalents of ethylating agent) and reaction time (6–12 hours) to minimize byproducts like N-alkylated impurities .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Techniques :

  • ¹H NMR : Key signals include δ 1.2–1.4 ppm (triplet, CH₂CH₃), δ 3.8–4.0 ppm (singlet, NCH₂Pyrazole), and δ 7.5–7.7 ppm (pyrazole protons) in DMSO-d₆ or CDCl₃ .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z ~174 (free base) and [M+Cl]⁻ adducts in negative mode. High-resolution MS confirms the molecular formula (e.g., C₇H₁₄ClN₃) .
  • X-ray Crystallography : Use SHELX programs for structure refinement. Single crystals grown via slow evaporation (solvent: MeOH/EtOAc) yield space group and bond-length data .

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